molecular formula C10H18O2 B14456834 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- CAS No. 71242-69-8

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-

Cat. No.: B14456834
CAS No.: 71242-69-8
M. Wt: 170.25 g/mol
InChI Key: HSMACHQZLSQBIN-UHFFFAOYSA-N
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Description

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is an organic compound with the molecular formula C10H18O2. This compound is characterized by its bicyclic structure, which includes an oxygen atom in the ring, making it an oxabicyclo compound. It is a colorless liquid with a molecular weight of 170.25 g/mol and is soluble in water and common organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in well-ventilated reactors with appropriate temperature and pressure controls to ensure high yield and purity. Safety measures are also in place to handle the compound, as it may be irritating to the eyes and skin .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in organic synthesis to form epoxides and other derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, which can be studied for their effects on biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is unique due to its specific substitution pattern and the presence of the methanol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

71242-69-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3

InChI Key

HSMACHQZLSQBIN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1O2)C(C)(C)O

Origin of Product

United States

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